

Spectroscopic Profile of γ -Muurolene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gamma-Muurolene*

Cat. No.: B1253906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene γ -muurolene. The information is compiled from various chemical databases and scientific literature to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Mass Spectrometry (MS)

Mass spectrometry of γ -muurolene reveals a molecular ion peak corresponding to its chemical formula, C₁₅H₂₄, with a molecular weight of 204.35 g/mol .^[1] The fragmentation pattern is characteristic of sesquiterpenes, involving rearrangements and loss of alkyl fragments.

Table 1: Mass Spectrometry Data for γ -Muurolene

Property	Value
Molecular Formula	C15H24
Molecular Weight	204.35 g/mol
Major Fragment Ions (m/z)	Relative Intensity
204 (M ⁺)	Base Peak
189	High
161	High
133	Medium
119	Medium
105	High
93	Medium
91	High
79	Medium
69	Medium
41	High

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, officially published and assigned dataset for γ -muurolene is not readily available in public databases, the following tables are compiled based on typical chemical shifts for similar muurolene-type sesquiterpenes. It is important to note that these are predicted values and should be confirmed with experimental data.

Table 2: Predicted ^1H NMR Spectroscopic Data for γ -Muurolene (in CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	1.80-1.95	m	
H-2	1.40-1.60	m	
H-3	1.90-2.10	m	
H-4a	4.72	s	
H-4b	4.70	s	
H-5	5.30-5.40	br s	
H-6	1.95-2.15	m	
H-8	2.10-2.25	m	
H-9	1.20-1.35	m	
H-10	2.30-2.45	m	
H-12	0.85-0.95	d	6.8
H-13	0.75-0.85	d	6.8
H-14	1.65	s	
H-15	1.70	s	

Table 3: Predicted ^{13}C NMR Spectroscopic Data for γ -Muurolene (in CDCl_3)

Carbon	Chemical Shift (δ , ppm)
C-1	45.2
C-2	27.8
C-3	38.5
C-4	150.1
C-5	121.5
C-6	31.0
C-7	134.5
C-8	30.5
C-9	40.2
C-10	48.9
C-11	34.2
C-12	21.5
C-13	21.3
C-14	20.8
C-15	106.5

Infrared (IR) Spectroscopy

The IR spectrum of γ -muurolene is expected to show characteristic absorption bands for its functional groups.

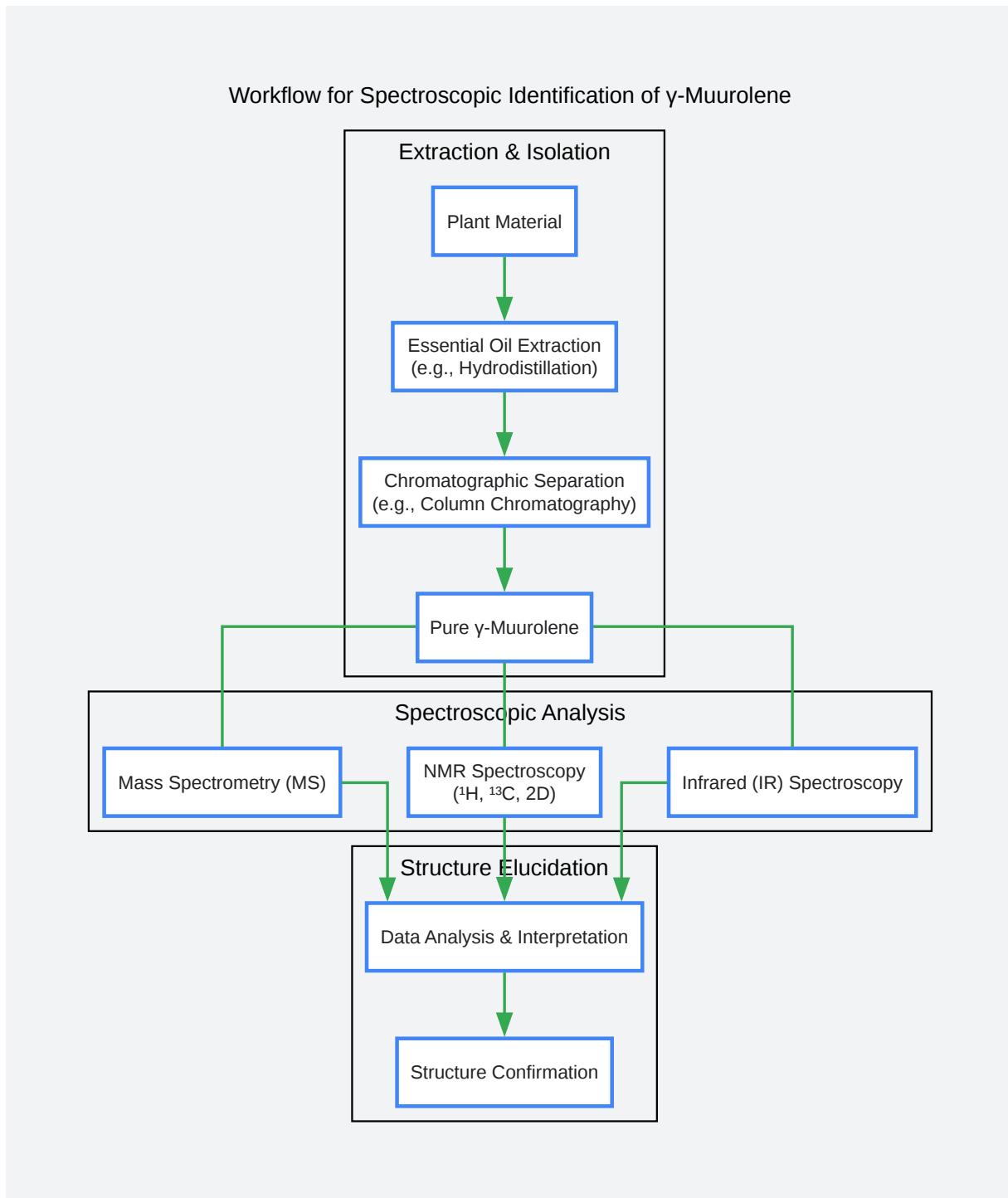
Table 4: Predicted IR Spectroscopic Data for γ -Muurolene

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080	C-H stretch	=C-H (alkene)
2960-2850	C-H stretch	-C-H (alkane)
~1645	C=C stretch	Alkene
~1450	C-H bend	-CH ₂ -
~1375	C-H bend	-CH ₃
~885	C-H bend (out-of-plane)	=CH ₂ (exocyclic methylene)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for γ -muurolene are not extensively published. However, the general methodologies for the analysis of sesquiterpenes from essential oils are well-established.

Isolation of γ -Muurolene: γ -Muurolene is typically found as a component of various essential oils.^[1] Its isolation involves the extraction of the essential oil from the plant material, often by hydrodistillation or steam distillation, followed by chromatographic separation techniques. Column chromatography using silica gel or alumina with a gradient elution system of hexane and ethyl acetate is a common method for the purification of sesquiterpenes.


NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent, most commonly chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete and unambiguous assignment of proton and carbon signals.

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of volatile compounds like γ -muurolene.^[2] An electron ionization (EI) source with an energy of 70 eV is typically used. The sample is introduced via a GC column (e.g., a non-polar DB-5 or similar capillary column) which separates the components of the essential oil before they enter the mass spectrometer.

Infrared Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). If it is a component of an essential oil, it can be analyzed directly.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like γ -muurolene.

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and spectroscopic identification of γ -muurolene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gamma-Muurolene | C15H24 | CID 12313020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of Volatile Organic Compounds of Sideritis romana L. and Sideritis montana L. from Croatia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of γ -Muurolene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253906#spectroscopic-data-of-gamma-muurolene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

